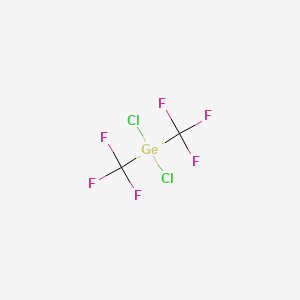
Dichlorobis(trifluoromethyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(trifluoromethyl)germane is an organogermanium compound with the chemical formula C₂Cl₂F₆Ge It is characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to a germanium center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(trifluoromethyl)germane typically involves the reaction of germanium tetrachloride with trifluoromethylating agents. One common method is the reaction of germanium tetrachloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(trifluoromethyl)germane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The germanium center can be oxidized or reduced, leading to different oxidation states and potentially new compounds.
Addition Reactions: The trifluoromethyl groups can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organolithium or organomagnesium compounds for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under inert atmospheres to prevent moisture or oxygen from interfering with the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organogermanium compounds, while oxidation or reduction reactions can produce germanium compounds with different oxidation states.
Applications De Recherche Scientifique
Dichlorobis(trifluoromethyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Industry: The compound is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of Dichlorobis(trifluoromethyl)germane involves its ability to participate in various chemical reactions due to the presence of reactive chlorine and trifluoromethyl groups. The germanium center can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the trifluoromethyl groups can influence the electronic properties of the compound, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(trifluoromethyl)silane: Similar to Dichlorobis(trifluoromethyl)germane but with a silicon center instead of germanium.
Dichlorobis(trifluoromethyl)tin: Contains a tin center and exhibits different reactivity compared to germanium compounds.
Dichlorobis(trifluoromethyl)lead:
Uniqueness
This compound is unique due to the presence of germanium, which imparts specific electronic and steric properties to the compound. The trifluoromethyl groups enhance its reactivity and stability, making it a valuable reagent in various chemical transformations.
Propriétés
Numéro CAS |
56593-14-7 |
|---|---|
Formule moléculaire |
C2Cl2F6Ge |
Poids moléculaire |
281.54 g/mol |
Nom IUPAC |
dichloro-bis(trifluoromethyl)germane |
InChI |
InChI=1S/C2Cl2F6Ge/c3-11(4,1(5,6)7)2(8,9)10 |
Clé InChI |
OXLBJBBJYOVQJV-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Ge](C(F)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


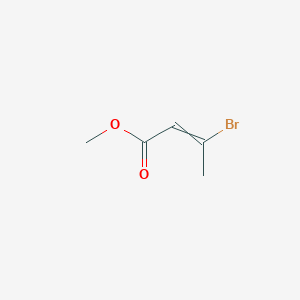
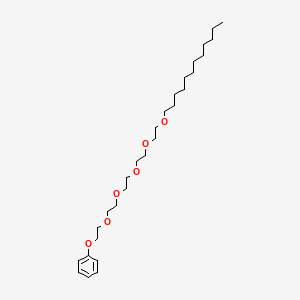
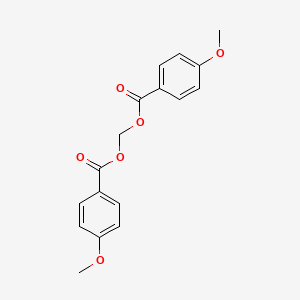

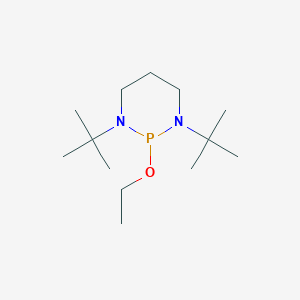
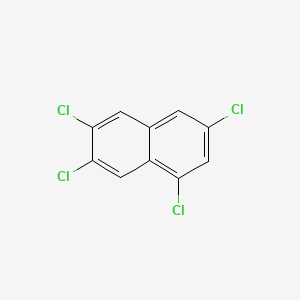
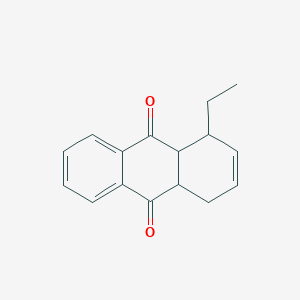

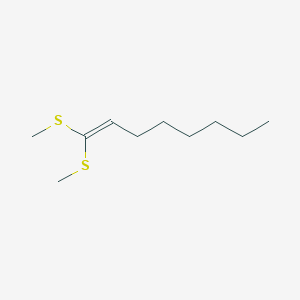

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
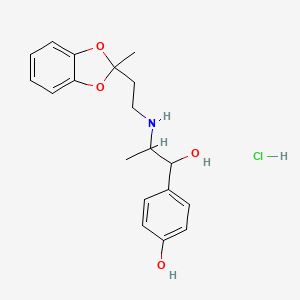
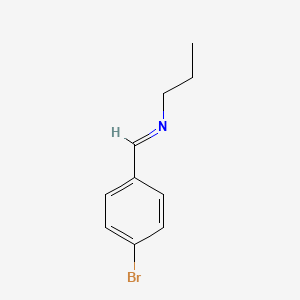
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
